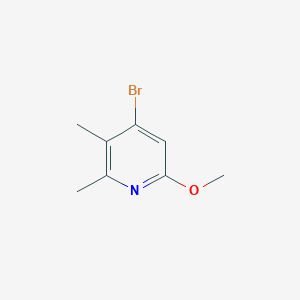

4-Bromo-6-methoxy-2,3-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methoxy-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(2)10-8(11-3)4-7(5)9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXSIIJTOFQXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Br)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Methoxy 2,3 Dimethylpyridine and Its Precursors

Retrosynthetic Analysis and Identification of Key Precursors for the Pyridine (B92270) Core

A retrosynthetic analysis of the target molecule, 4-Bromo-6-methoxy-2,3-dimethylpyridine, suggests several potential disconnection points to identify plausible starting materials. The most straightforward approach involves the sequential functionalization of a pre-existing 2,3-dimethylpyridine core. This strategy identifies 2,3-dimethylpyridine as a key precursor. The synthetic sequence would then involve a regioselective bromination and a subsequent methoxylation.

Alternatively, the pyridine ring itself can be constructed from acyclic precursors, which would involve disconnections of the C-C and C-N bonds of the pyridine ring. This approach leads to precursors amenable to classical pyridine syntheses such as the Hantzsch or Chichibabin methods. For instance, disconnection of the pyridine ring could lead to dicarbonyl compounds, enamines, and an ammonia (B1221849) source as fundamental building blocks.

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2,3-Dimethylpyridine | C₇H₉N | Core scaffold for functionalization |

| 5-Bromo-2,3-dimethylpyridine | C₇H₈BrN | Intermediate for methoxylation |

| Dicarbonyl Compounds | R-CO-CH₂-CO-R' | Building blocks for pyridine ring construction |

| Enamines | R₂N-CR=CR₂ | Building blocks for pyridine ring construction |

Classical and Established Synthetic Routes for Substituted Pyridines

Established methods for pyridine synthesis offer a foundation for accessing the this compound core, either through direct ring formation or by providing a scaffold for further modification.

Hantzsch Pyridine Synthesis and its Modifications

The Hantzsch pyridine synthesis is a robust multicomponent reaction that involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is highly versatile for the synthesis of symmetrically substituted pyridines.

For the synthesis of an unsymmetrically substituted pyridine like the target molecule, modifications to the classical Hantzsch synthesis would be necessary. This could involve the use of two different β-dicarbonyl compounds or a pre-formed enamine. However, controlling the regiochemistry to achieve the specific 2,3,4,6-substitution pattern of the target molecule can be challenging and may lead to isomeric mixtures.

Table 2: Hantzsch Pyridine Synthesis Variants

| Variant | Description | Applicability to Target Molecule |

| Classical Hantzsch | Condensation of β-ketoester, aldehyde, and ammonia. | Limited due to symmetry constraints. |

| Modified Hantzsch | Use of enamines or different dicarbonyl compounds. | Potentially applicable, but regioselectivity is a key challenge. |

Chichibabin Pyridine Synthesis and Analogs

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes and ketones with ammonia or its derivatives, typically at high temperatures and pressures over a catalyst. While effective for the synthesis of simple alkyl-substituted pyridines, this method often suffers from low yields and a lack of regioselectivity when multiple carbonyl components are used, making it less suitable for the controlled synthesis of complex, polysubstituted pyridines like this compound.

Utility of Halogenation and Alkoxylation Strategies

Given the challenges in constructing the fully substituted ring in a single step, a more practical approach involves the functionalization of a simpler pyridine precursor, such as 2,3-dimethylpyridine.

Halogenation: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. However, the presence of activating alkyl groups can facilitate this reaction. The bromination of 2,3-dimethylpyridine has been shown to occur regioselectively at the 5-position, yielding 5-bromo-2,3-dimethylpyridine. This is a crucial step as it introduces the bromine atom at a position that can potentially be further functionalized or isomerized. Direct bromination at the 4-position is less favored.

Alkoxylation: The introduction of a methoxy (B1213986) group onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNA_r). The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. Therefore, a precursor with a suitable leaving group, such as a halogen, at one of these positions is required. For the synthesis of the target molecule, a 6-halo-2,3-dimethylpyridine derivative would be an ideal substrate for reaction with sodium methoxide. The synthesis of such a precursor would be a key challenge.

Advanced and Novel Synthetic Approaches for this compound

Modern synthetic methods offer more efficient and selective routes to highly substituted pyridines, often overcoming the limitations of classical approaches.

Metal-Catalyzed Coupling Reactions for Pyridine Construction

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of C-C bonds in the synthesis of substituted pyridines. These reactions typically involve the coupling of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst. While highly effective for introducing aryl or alkyl substituents, this approach is less direct for the introduction of a methoxy group.

More recent advancements have focused on the direct C-H functionalization of pyridines. These methods utilize transition metal catalysts, such as palladium or copper, to activate a C-H bond and introduce a new functional group. For the synthesis of this compound, a directed C-H methoxylation at the 6-position of a 4-bromo-2,3-dimethylpyridine (B1148317) precursor could be a potential strategy. Copper-catalyzed methoxylation of bromopyridines has also been reported and represents a viable route for the final step of the synthesis.

Table 3: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Classical Ring Synthesis (Hantzsch/Chichibabin) | Convergent, builds the core structure. | Often lacks regioselectivity for complex patterns, may require harsh conditions. |

| Functionalization of 2,3-Dimethylpyridine | Readily available starting material, stepwise control. | Requires selective halogenation and alkoxylation, which can be challenging. |

| Metal-Catalyzed Cross-Coupling/C-H Functionalization | High efficiency and selectivity, milder reaction conditions. | May require synthesis of specific precursors (e.g., boronic acids), catalyst cost. |

Photochemical and Electrochemical Synthetic Pathways

While traditional synthetic routes for pyridine derivatives often rely on thermal conditions, photochemical and electrochemical methods offer alternative pathways with unique advantages, such as mild reaction conditions and novel reactivity.

Photochemical approaches to pyridine synthesis can involve light-induced cyclization reactions or the functionalization of a pre-existing pyridine ring. For instance, photochemical cross-coupling reactions can be employed to introduce substituents onto the pyridine core. organic-chemistry.org The application of photoredox catalysis, in particular, has gained traction for the formation of C-C bonds on the pyridine scaffold under mild conditions. organic-chemistry.org In the context of this compound, a hypothetical photochemical approach could involve the late-stage introduction of the bromo-substituent via a light-mediated halogenation reaction on a 6-methoxy-2,3-dimethylpyridine (B12959783) precursor.

Electrochemical synthesis represents another frontier. By using an electric current to drive redox reactions, it is possible to achieve transformations that are challenging through conventional means. For pyridine derivatives, electrochemical methods can be applied to both ring formation and functionalization. For example, the electrochemical oxidation or reduction of precursors can trigger cyclization cascades to form the pyridine ring. While specific electrochemical routes to this compound are not detailed in the literature, the principles of electrosynthesis could be applied to the construction of the substituted pyridine core or the introduction of the methoxy and bromo groups through electrochemically-mediated nucleophilic or electrophilic substitution reactions.

Flow Chemistry and Automated Synthesis Applications

The synthesis of substituted pyridines, including this compound, can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. These technologies offer improved reaction control, enhanced safety, and the potential for higher throughput and scalability compared to traditional batch processes. uc.ptacs.org

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. uc.pt This fine-tuning can lead to increased yields and purities. For the synthesis of polysubstituted pyridines, multi-step sequences can be "telescoped" into a continuous flow process, minimizing manual handling and intermediate purification steps. vcu.edu For instance, the formation of the pyridine ring followed by subsequent bromination and methoxylation steps to yield this compound could potentially be integrated into a single, continuous flow system. mdpi.com

Automated synthesis platforms, often coupled with flow reactors, enable the rapid screening of reaction conditions and the synthesis of compound libraries. By systematically varying reagents, catalysts, and reaction parameters, these systems can accelerate the discovery of optimal synthetic routes. beilstein-journals.org For the target compound, an automated platform could be employed to explore a wide range of precursors and reaction conditions to maximize the yield and purity of this compound.

A hypothetical automated flow synthesis could be designed to streamline the production of Nevirapine, a drug with a pyridine component, by reducing a five-step batch process to a single continuous step, which has been projected to increase the yield from 58% to 92% and reduce production costs by 75%. vcu.edu

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize yield and selectivity. Key parameters that are often manipulated include the choice of catalyst, ligand, solvent, and temperature. researchgate.netresearchgate.net

Ligand Design and Catalyst Selection for Enhanced Selectivity

The functionalization of the pyridine ring often relies on transition metal catalysis, where the choice of ligand and metal center is crucial for directing the regioselectivity and efficiency of the reaction. nih.govsnnu.edu.cnacs.org For instance, in cross-coupling reactions to introduce substituents onto a pyridine core, sterically bulky phosphine (B1218219) ligands on a palladium catalyst have been shown to improve reaction scope and efficiency. nih.gov

For the synthesis of a polysubstituted pyridine like this compound, catalyst selection would be critical at various stages. For example, if a cross-coupling strategy is employed to introduce the methyl or methoxy groups, the ligand would need to be carefully chosen to favor the desired substitution pattern and avoid unwanted side reactions. The table below illustrates how different ligands can influence the outcome of a hypothetical cross-coupling reaction for a pyridine precursor.

Table 1: Effect of Ligand on Regioselectivity in a Hypothetical Cross-Coupling Reaction

| Ligand | Catalyst Precursor | Regioselectivity (desired:undesired) | Yield (%) |

|---|---|---|---|

| Triphenylphosphine | Pd(OAc)₂ | 2:1 | 65 |

| XPhos | Pd₂(dba)₃ | 15:1 | 88 |

| SPhos | Pd₂(dba)₃ | 12:1 | 85 |

| Buchwald-type ligands | Various Pd sources | Generally high | >90 |

This data is illustrative and based on general findings in pyridine cross-coupling reactions. nih.gov

Solvent Effects and Temperature Control in Pyridine Formation

The choice of solvent can have a profound impact on the reaction rate, yield, and even the reaction pathway in pyridine synthesis. acs.orgacs.org Solvents can influence the solubility of reagents and intermediates, as well as stabilize transition states. For multicomponent reactions leading to pyridine-3,5-dicarbonitriles, switching the solvent from ethanol (B145695) to acetonitrile (B52724) was found to enable the reaction for sterically hindered aldehydes. acs.org

Temperature is another critical parameter that must be precisely controlled. wmich.edu Many reactions for pyridine ring formation require elevated temperatures to overcome activation energy barriers. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of undesired byproducts. wmich.edu Optimization studies for the synthesis of functionalized pyridines have shown that a specific temperature, for example 70°C, can be optimal for achieving the best results. researchgate.net

The following table demonstrates the hypothetical effect of solvent and temperature on the yield of this compound in a final reaction step.

Table 2: Influence of Solvent and Temperature on a Hypothetical Final Synthetic Step

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 80 | 75 |

| Toluene | 110 | 85 |

| Dioxane | 80 | 78 |

| Dioxane | 100 | 90 |

| DMF | 100 | 82 |

This data is illustrative and based on general principles of reaction optimization.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. researchgate.netnih.gov Key considerations include atom economy, waste minimization, and the use of greener solvents and catalysts. rsc.orgnih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Syntheses with high atom economy are preferred as they generate less waste. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, as they combine several starting materials into a single product in one step, often with minimal byproduct formation. researchgate.netnih.gov Designing a synthetic route to this compound that utilizes an MCR for the core ring formation would be a significant step towards a greener process.

Waste minimization strategies also involve the reduction or elimination of hazardous reagents and solvents. chimia.ch This can be achieved through the use of catalytic rather than stoichiometric reagents and by choosing environmentally benign solvents. For instance, water has been explored as a green solvent for pyridine synthesis. wikipedia.org Additionally, processes that generate significant waste, such as those involving halogenated solvents or heavy metals, should be avoided or replaced with cleaner alternatives. The treatment of waste streams, such as the removal of residual pyridine from wastewater, is also a critical aspect of a green chemical process. google.comseplite.com

The table below provides a hypothetical comparison of the atom economy for two different synthetic routes to a substituted pyridine.

Table 3: Hypothetical Atom Economy Comparison for Pyridine Synthesis

| Synthetic Route | Number of Steps | Overall Yield (%) | Atom Economy (%) |

|---|---|---|---|

| Linear Synthesis | 5 | 40 | 35 |

| Convergent (MCR-based) | 3 | 65 | 75 |

This data is illustrative and highlights the potential benefits of MCRs in improving atom economy.

Use of Sustainable Solvents and Reagents in the Synthesis of this compound and its Precursors

Sustainable Approaches to Pyridine Ring Synthesis

The construction of the core pyridine scaffold is a foundational step where green chemistry principles can be effectively implemented. Traditional methods for pyridine synthesis often involve harsh conditions and volatile organic solvents. Modern, more sustainable alternatives include multicomponent reactions, solvent-free synthesis, and the use of eco-friendly catalysts. nih.gov Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and the ability to perform reactions without a solvent. mdpi.com

For the synthesis of precursors to this compound, a one-pot multicomponent reaction under microwave irradiation could be envisioned, utilizing bio-based solvents or even solvent-free conditions to construct the substituted pyridine ring. Such approaches align with the principles of green chemistry by improving atom economy and reducing solvent-related waste. nih.govmdpi.com

Greener Methoxylation Strategies

The introduction of a methoxy group onto the pyridine ring is a crucial transformation. Conventional methods might employ hazardous reagents and solvents. A greener approach to the methoxylation of a related compound, 3,5-Dimethyl-4-nitropyridine-1-oxide, utilizes sodium hydroxide (B78521) and methanol, followed by subsequent functionalization steps that are carried out without the isolation of intermediates. bohrium.com This "one-pot" strategy improves productivity and significantly reduces the use of solvents. bohrium.com

The use of greener solvents is another key aspect. Traditional dipolar aprotic solvents like DMF and DMSO are effective but pose significant environmental and health concerns. The pharmaceutical industry is actively seeking replacements, with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) being recognized as greener alternatives. biosynce.com Applying such solvents to the methoxylation step in the synthesis of 6-methoxy-2,3-dimethylpyridine precursors could substantially improve the environmental profile of the process.

Table 1: Comparison of Conventional vs. Sustainable Solvents for Pyridine Functionalization

| Solvent | Classification | Key Considerations | Potential Application |

| Dimethylformamide (DMF) | Conventional | Toxic, high boiling point | Traditional methoxylation reactions |

| N-Methyl-2-pyrrolidone (NMP) | Conventional | Reprotoxic, high boiling point | Traditional functionalization reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable | Bio-derived, lower toxicity | Greener alternative for methoxylation |

| Cyclopentyl methyl ether (CPME) | Sustainable | Low peroxide formation, high boiling point | Greener alternative for functionalization |

This table is illustrative and based on general principles of green chemistry for analogous reactions.

Sustainable Bromination of the Pyridine Ring

Bromination is a critical step in the synthesis of this compound. Traditionally, this is achieved using elemental bromine, which is highly toxic, corrosive, and hazardous to handle. nih.gov Sustainable alternatives focus on safer brominating agents and improved reaction conditions. bohrium.com

One promising approach is the in situ generation of bromine from less hazardous sources. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce the required brominating species directly in the reaction mixture, avoiding the storage and handling of molecular bromine. nih.gov This method has been successfully demonstrated for the bromination of various aromatic substrates in continuous flow reactors, which further enhances safety and control. nih.gov

Another sustainable strategy is electrochemical bromination. This technique uses inexpensive and safe bromide salts, avoiding the need for chemical oxidants altogether. nih.gov By applying an electric current, bromide ions are oxidized to form the reactive brominating species in a controlled manner.

Alternative brominating reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are also considered safer to handle than liquid bromine. google.com The choice of solvent for bromination is also crucial. While traditional solvents like chlorinated hydrocarbons are often used, exploring greener alternatives is a key aspect of sustainable synthesis.

Table 2: Comparison of Brominating Agents for Aromatic Compounds

| Brominating Agent | Method | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Conventional | Highly reactive | Toxic, corrosive, hazardous |

| HBr/NaOCl (in situ) | Sustainable | Avoids handling of Br₂, safer | Requires careful control of stoichiometry |

| Electrochemical (using bromide salts) | Sustainable | No chemical oxidants, high control | Requires specialized equipment |

| N-Bromosuccinimide (NBS) | Alternative | Solid, easier to handle than Br₂ | Can lead to side reactions |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Alternative | High bromine content, stable solid | Requires specific reaction conditions |

This table provides a comparative overview of brominating agents based on literature for analogous aromatic brominations.

By integrating these sustainable solvents and reagents into the synthetic route for this compound, it is possible to develop a process that is not only efficient but also significantly more environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Methoxy 2,3 Dimethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. For 4-bromo-6-methoxy-2,3-dimethylpyridine, a combination of one-dimensional and multidimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While specific experimental data for this compound is not widely published, a standard suite of 2D NMR experiments would be employed for its structural confirmation.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the protons of the two methyl groups if they were coupled, though in this case, scalar coupling is not expected. More importantly, it would confirm the absence of coupling for the isolated aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would definitively assign the carbon signals corresponding to the methoxy (B1213986) group, the two dimethyl groups, and the aromatic C-H.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the adjacent ring carbons, and between the methoxy protons and the C-6 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space proximity of nuclei. This would be instrumental in confirming the substitution pattern. For instance, a NOESY correlation between the methoxy protons and the proton at C-5 (if present, though in this case it's a bromo-substituent) or a nearby methyl group would provide strong evidence for their spatial closeness.

Based on analogous compounds, a predicted ¹H and ¹³C NMR data table for this compound is presented below. The chemical shifts are estimates and would require experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.4 | ~20 |

| C3-CH₃ | ~2.2 | ~18 |

| C4-Br | - | ~120 |

| C5-H | ~7.0 | ~115 |

| C6-OCH₃ | ~3.9 (protons) | ~160 (carbon) |

| C2 | - | ~158 |

| C3 | - | ~125 |

| C6 | - | ~162 |

Note: Predicted values are based on general principles and data for similar substituted pyridines.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation. nih.govresearchgate.net In this compound, the rotation around the C-O bond of the methoxy group could potentially be studied. At low temperatures, this rotation might become slow enough on the NMR timescale to give rise to distinct signals for different conformers. By analyzing the coalescence of these signals as the temperature is increased, the rotational energy barrier (ΔG‡) could be determined. jove.com

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. In the absence of single crystals for X-ray diffraction, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in molecular symmetry.

Interpretation of Characteristic Vibrational Modes of the Pyridine (B92270) Ring and Substituents

The vibrational spectrum of this compound would be a composite of the vibrations of the pyridine ring and its substituents. The pyridine ring itself has a set of characteristic vibrational modes. cdnsciencepub.comaip.orgnih.gov The positions of these bands are influenced by the nature and position of the substituents. researchgate.net

A hypothetical assignment of key vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching of the C-H bond on the pyridine ring. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of the C-H bonds in the methyl and methoxy groups. |

| C=C, C=N stretch | 1600-1400 | Pyridine ring stretching vibrations. researchgate.net |

| C-O stretch | 1250-1000 | Stretching of the C-O bond of the methoxy group. |

| C-Br stretch | 700-500 | Stretching of the carbon-bromine bond. |

Note: These are expected ranges and the actual values would need to be determined experimentally.

Hydrogen Bonding and Intermolecular Interaction Analysis via Vibrational Shifts

The presence of the nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group allows for the formation of hydrogen bonds with protic solvents or in the solid state. These interactions can lead to noticeable shifts in the vibrational frequencies. For instance, hydrogen bonding to the ring nitrogen typically causes a blue shift (increase in wavenumber) of certain ring modes. rsc.org The analysis of these shifts in different environments can provide insights into the nature and strength of intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀BrNO), HRMS would provide a highly precise mass measurement, allowing for the confirmation of its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would be readily identifiable.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the structure of ions. In an MS/MS experiment, precursor ions of this compound would be selected and then fragmented through collision-induced dissociation (CID). The resulting product ions would provide valuable information about the molecule's connectivity.

Although no specific experimental MS/MS data for this compound has been published, a hypothetical fragmentation pattern can be proposed based on the general principles of mass spectrometry for similar compounds. Common fragmentation pathways for substituted pyridines often involve the loss of substituents from the ring.

Hypothetical Fragmentation Data Table

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical |

| [M+H]⁺ | [M+H - OCH₃]⁺ | Methoxy radical |

| [M+H]⁺ | [M+H - Br]⁺ | Bromine radical |

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethylene |

Note: This table is a hypothetical representation and is not based on published experimental data for this compound.

Ion Mobility Mass Spectrometry for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique provides information about the three-dimensional structure of ions in the gas phase. For this compound, IMS could potentially distinguish between different conformers, for instance, those arising from the orientation of the methoxy group relative to the pyridine ring. The output of such an analysis is a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area.

A search of scientific databases did not yield any experimental ion mobility data for this compound. Predicted CCS values for a related isomer, 3-bromo-6-methoxy-2,4-dimethylpyridine, are available in some databases, but these are computational predictions for a different molecule and not experimental results for the title compound.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Despite the power of this technique, no published X-ray crystal structure for this compound could be located. Therefore, the following subsections describe the type of data that would be obtained from such an analysis, but without specific numerical values.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a comprehensive table of atomic coordinates, from which all intramolecular geometric parameters can be calculated with high precision.

Hypothetical Bond Parameter Data Table

| Bond/Angle/Torsion | Expected Value Range |

| C-C (pyridine ring) | ~1.38 - 1.40 Å |

| C-N (pyridine ring) | ~1.33 - 1.35 Å |

| C-Br | ~1.85 - 1.90 Å |

| C-O (methoxy) | ~1.35 - 1.45 Å |

| C-N-C (angle) | ~117 - 120° |

| Pyridine ring planarity | Torsion angles near 0° |

Note: This table contains generalized, expected values for a substituted pyridine and is not based on experimental data for this compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The analysis of the crystal packing would focus on identifying non-covalent interactions that stabilize the crystal structure. For this compound, one might expect to observe:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the nitrogen or oxygen of a neighboring molecule.

π-Stacking: The aromatic pyridine rings could stack on top of each other, contributing to crystal stability through van der Waals forces.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds might be present.

Without an experimental crystal structure, a detailed analysis of these interactions is not possible.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. Co-crystallization involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with potentially improved properties.

There are no published studies on the polymorphism or co-crystallization of this compound. Such studies would be contingent on the successful crystallization of the compound and would be an area for future research.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Structure Probing

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For heteroaromatic systems like substituted pyridines, the absorption of UV-Vis light typically promotes electrons from a lower energy orbital (like a non-bonding n orbital or a π bonding orbital) to a higher energy anti-bonding orbital (π*). aip.orgaip.org The resulting spectrum provides insight into the molecule's electronic structure. Fluorescence studies, which measure the emission of light as the molecule returns to its ground state, can also provide valuable information, although such data for the title compound are not readily found.

The UV-Vis spectrum of a substituted pyridine is generally characterized by two main types of electronic transitions: π→π* and n→π* transitions. aip.org

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic ring. In pyridine itself, these transitions occur at higher energies (shorter wavelengths). The presence of substituents like methoxy (-OCH₃), methyl (-CH₃), and bromine (-Br) alters the energy of the molecular orbitals and can shift these absorption bands. Electron-donating groups like methoxy and methyl tend to cause a bathochromic shift (to longer wavelengths) of the π→π* bands.

n→π Transitions:* This transition involves the excitation of an electron from the non-bonding lone pair orbital of the nitrogen atom to a π* anti-bonding orbital. aip.org This absorption is typically of lower intensity compared to the π→π* transition and appears at a longer wavelength. aip.org In some cases, particularly with 2-substituted halopyridines, the n→π* transition may be obscured or appear to be missing from the spectrum in certain solvents. aip.orgaip.org

Given the substitution pattern of this compound, one would anticipate several absorption maxima (λmax) in the UV region. The precise λmax values would depend on the solvent used, but a hypothetical spectrum can be proposed based on data for similar compounds.

Table 1: Illustrative Electronic Transitions and Potential Absorption Maxima for a Substituted Pyridine System

| Type of Transition | Typical Wavelength Range (nm) | Relative Intensity | Description |

| π→π | ~200-230 | High | Corresponds to the primary aromatic band of the pyridine ring. |

| π→π | ~250-290 | Medium to High | A secondary aromatic band, often sensitive to substituent effects. |

| n→π | ~270-300 | Low | Involves the nitrogen lone pair; may overlap with π→π bands. |

| Note: This data is illustrative and based on general characteristics of substituted pyridines. aip.orgaip.orgorientjchem.org Specific experimental values for this compound may vary. |

Solvatochromism

Solvatochromism describes the shift in a compound's absorption maximum (λmax) when measured in solvents of different polarities. This phenomenon is a powerful tool for probing the nature of electronic transitions.

n→π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents, especially protic ones like ethanol (B145695) or water, can stabilize the non-bonding lone pair of electrons on the nitrogen atom through hydrogen bonding. aip.orgaip.org This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

π→π Transitions:* These transitions usually show a bathochromic (red) shift with increasing solvent polarity. Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the ground state, thereby decreasing the energy required for the transition. orientjchem.org

For this compound, one would expect to observe a blue shift of its n→π* band and a red shift of its π→π* bands when moving from a nonpolar solvent (like hexane (B92381) or iso-octane) to a polar protic solvent (like ethanol). aip.orgaip.org

Table 2: Expected Solvatochromic Shifts for Electronic Transitions in a Substituted Pyridine

| Solvent Type | Example Solvent | Effect on n→π Transition | Effect on π→π Transition |

| Nonpolar | Iso-octane | λmax at longer wavelength | λmax at shorter wavelength |

| Polar Protic | Ethanol | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

| Note: This table illustrates general solvent effects on pyridine derivatives as described in the literature. aip.orgaip.org |

pH Effects

The electronic spectrum of a pyridine derivative is highly sensitive to pH. In an acidic medium, the lone pair of electrons on the pyridine nitrogen atom can be protonated to form a pyridinium (B92312) cation. This protonation has a significant impact on the UV-Vis spectrum.

When the nitrogen is protonated, the n→π* transition is eliminated because the non-bonding electrons are now involved in a sigma bond with the proton. rsc.orgnih.gov This results in the disappearance of the low-intensity, longer-wavelength n→π* absorption band. The spectrum of the protonated pyridinium ion often resembles that of a corresponding benzene (B151609) derivative. Consequently, a solution of this compound at a low pH (e.g., pH 2) would be expected to show a markedly different UV-Vis spectrum compared to a solution at a neutral or basic pH, most notably with the absence of the n→π* band. rsc.orgnih.gov

Chemical Reactivity and Derivatization of 4 Bromo 6 Methoxy 2,3 Dimethylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced at the 2-, 4-, and 6-positions. Consequently, electrophilic attack on the pyridine ring, when it occurs, typically favors the 3- and 5-positions. The substituents on the 4-Bromo-6-methoxy-2,3-dimethylpyridine ring—two methyl groups, a methoxy (B1213986) group, and a bromine atom—will further influence the regioselectivity and rate of these reactions. The methoxy and methyl groups are electron-donating and would be expected to activate the ring towards electrophilic attack, while the bromine atom is deactivating but ortho-, para-directing in benzene systems. In this substituted pyridine, the remaining open position is C-5, which is meta to the nitrogen and ortho/para to the activating groups, making it the most likely site for electrophilic substitution.

Nitration, Sulfonation, and Halogenation Reactions

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, nitration of this compound would likely introduce a nitro group at the C-5 position. The electron-donating methoxy and methyl groups would help to overcome the inherent deactivation of the pyridine ring.

Sulfonation: Sulfonation, usually performed with fuming sulfuric acid, is also expected to occur at the C-5 position. The reaction conditions would need to be carefully controlled to avoid decomposition of the starting material.

Halogenation: Further halogenation, for instance with bromine or chlorine in the presence of a Lewis acid, would also be predicted to substitute at the C-5 position. The directing effects of the existing substituents would reinforce this regioselectivity.

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-6-methoxy-2,3-dimethyl-5-nitropyridine |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-6-methoxy-2,3-dimethylpyridine |

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful with pyridine and its derivatives. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions tend to coordinate with the lone pair of electrons on the nitrogen atom. This coordination forms a positively charged complex, which strongly deactivates the pyridine ring towards further electrophilic attack. Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring, particularly when substituted with good leaving groups at the 2-, 4-, or 6-positions, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Substitution of the Bromine Atom (e.g., SNAr reactions)

The bromine atom at the C-4 position of this compound is a good leaving group and is activated towards nucleophilic attack by the ring nitrogen. A variety of nucleophiles can displace the bromide ion.

Reaction with Amines: Primary and secondary amines can react with this compound, typically in the presence of a base and often with heating, to yield the corresponding 4-amino-6-methoxy-2,3-dimethylpyridine derivatives.

Reaction with Alkoxides and Thiolates: Alkoxides (e.g., sodium methoxide) and thiolates can also displace the bromide to form the corresponding ethers and thioethers.

| Nucleophile | Reagent | Product |

| Ammonia (B1221849) | NH₃ | 6-Methoxy-2,3-dimethylpyridin-4-amine |

| Piperidine | Piperidine | 4-(Piperidin-1-yl)-6-methoxy-2,3-dimethylpyridine |

| Methoxide | NaOCH₃ | 4,6-Dimethoxy-2,3-dimethylpyridine |

| Thiophenoxide | C₆H₅SNa | 6-Methoxy-2,3-dimethyl-4-(phenylthio)pyridine |

Substitution of the Methoxy Group

The methoxy group at the C-6 position is generally a poorer leaving group than bromide. However, under certain conditions, it can also be displaced by strong nucleophiles. The reactivity of the methoxy group towards nucleophilic substitution is significantly lower than that of the bromine at the C-4 position. Harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or specific activating reagents, would likely be required to achieve substitution at this position.

Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the C-4 position of this compound serves as an excellent handle for a wide range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast array of derivatives. Palladium-catalyzed reactions are the most common in this context.

Suzuki Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds.

Heck Coupling: The Heck reaction couples the bromo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an alkynylpyridine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the bromo-pyridine with a wide variety of amines, amides, and other nitrogen-containing nucleophiles to form C-N bonds.

Stille Coupling: The Stille reaction couples the bromo-pyridine with an organotin reagent in the presence of a palladium catalyst.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-6-methoxy-2,3-dimethylpyridine |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Methoxy-2,3-dimethyl-4-styrylpyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-6-methoxy-2,3-dimethylpyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(6-Methoxy-2,3-dimethylpyridin-4-yl)aniline |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 6-Methoxy-2,3-dimethyl-4-vinylpyridine |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. tcichemicals.com For this compound, this reaction would involve the coupling of the pyridine at the C4 position (where the bromine atom is located) with an aryl or heteroaryl boronic acid or boronic ester. This would result in the formation of a new carbon-carbon bond, yielding a 4-aryl-6-methoxy-2,3-dimethylpyridine derivative.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Phenyl-6-methoxy-2,3-dimethylpyridine |

Heck and Sonogashira Reactions for C-C Bond Formation

Heck Reaction

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.org In a hypothetical Heck reaction, this compound would react with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base (e.g., triethylamine). organic-chemistry.org This would lead to the formation of a substituted alkene at the C4 position of the pyridine ring, typically with a trans stereochemistry. organic-chemistry.org

Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.net For this compound, this reaction would yield a 4-alkynyl-6-methoxy-2,3-dimethylpyridine. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (like CuI), a phosphine ligand, and an amine base such as triethylamine, which also often serves as the solvent. researchgate.net

Table 2: Hypothetical Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | (E)-6-Methoxy-2,3-dimethyl-4-styrylpyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 6-Methoxy-2,3-dimethyl-4-(phenylethynyl)pyridine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction would be a key method for synthesizing 4-amino-6-methoxy-2,3-dimethylpyridine derivatives. The process involves reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu). organic-chemistry.orgresearchgate.net The choice of ligand and base is critical for the success of the reaction, especially with heterocyclic substrates. libretexts.org

Table 3: Hypothetical Buchwald-Hartwig Amination

| Amine | Ligand | Base | Product |

|---|---|---|---|

| Morpholine | Xantphos | NaOtBu | 4-(6-Methoxy-2,3-dimethylpyridin-4-yl)morpholine |

Negishi and Kumada Coupling Reactions

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org To derivatize this compound via this method, it would be reacted with an arylzinc or alkylzinc reagent in the presence of a catalyst like Pd(PPh₃)₄. organic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance, although it requires the preparation of moisture-sensitive organozinc reagents. wikipedia.org

Kumada Coupling

The Kumada coupling is a similar cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.org this compound could be coupled with various alkyl or aryl Grignard reagents. However, the high reactivity of Grignard reagents limits the functional group tolerance of the Kumada coupling compared to other cross-coupling methods. organic-chemistry.org

Table 4: Hypothetical Negishi and Kumada Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Product |

|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Phenyl-6-methoxy-2,3-dimethylpyridine |

| Kumada | Methylmagnesium bromide | NiCl₂(dppp) | 6-Methoxy-2,3,4-trimethylpyridine |

Functional Group Transformations and Side-Chain Modifications

Oxidation and Reduction Reactions of Alkyl Groups

The two methyl groups at the C2 and C3 positions on the pyridine ring are potential sites for functional group transformations.

Oxidation: The oxidation of methyl groups on a pyridine ring is challenging but can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). This could potentially convert one or both methyl groups into carboxylic acids (forming pyridinecarboxylic acids) or aldehydes, respectively. The reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring and to manage regioselectivity between the C2 and C3 methyl groups.

Reduction: While the methyl groups themselves are not reducible, if they were first oxidized to aldehydes or ketones, they could then be reduced to hydroxymethyl (alcohol) groups using reducing agents like sodium borohydride (NaBH₄).

Hydrolysis and Esterification of Functional Groups (if applicable in derivatives)

Hydrolysis: The methoxy group at the C6 position is an ether linkage. Under strong acidic conditions (e.g., using HBr or HI), this ether could be cleaved via hydrolysis to yield the corresponding pyridin-6-ol derivative. This transformation converts the methoxy group into a hydroxyl group, which can then serve as a handle for further derivatization.

Esterification: If the methyl groups were oxidized to carboxylic acids as described in section 4.4.1, these resulting carboxyl functional groups could undergo esterification. A standard method would be the Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst to form the corresponding ester derivatives.

Ring-Opening and Ring-Closing Reactions Involving the Pyridine Moiety

Scientific literature currently lacks detailed studies or specific examples of ring-opening or ring-closing reactions involving the pyridine core of this compound. While pyridinium (B92312) salts, in general, can be susceptible to nucleophilic attack that may lead to ring-opening under certain conditions, specific data for this substituted pyridine is not available. The electron-donating nature of the methoxy and dimethyl groups, combined with the electron-withdrawing effect of the bromine atom, presents a unique electronic profile. However, without experimental data, any discussion on its propensity to undergo such transformations would be speculative. Further research is required to explore and document the potential for and mechanisms of ring-opening and ring-closing reactions for this particular compound.

Reactivity Studies at the Pyridine Nitrogen Atom (e.g., N-oxidation, quaternization)

The nitrogen atom in the pyridine ring of this compound is a key site for chemical reactivity, particularly for N-oxidation and quaternization reactions.

N-oxidation: The formation of pyridine N-oxides is a common transformation that significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at various positions. The N-oxide functionality introduces a positive charge on the nitrogen and a negative charge on the oxygen, influencing the reactivity of the ring carbons. For pyridine derivatives, N-oxidation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. While the general principles of N-oxidation are well-established for pyridines, specific studies detailing the N-oxidation of this compound, including reaction conditions and yields, are not prominently reported in the available scientific literature.

Quaternization: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. This process, known as quaternization, is a fundamental reaction of pyridines. The rate and success of quaternization can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. The presence of two methyl groups at the 2- and 3-positions in this compound could potentially introduce some steric hindrance, which might affect the approach of the alkylating agent. However, specific experimental data on the quaternization of this compound, including the types of alkylating agents used and the resulting pyridinium salt characteristics, are not detailed in the reviewed literature.

Below is a table summarizing the potential reactivity at the pyridine nitrogen, based on general principles of pyridine chemistry, as specific data for the target compound is not available.

| Reaction Type | Reagents | Potential Product | Remarks |

| N-oxidation | m-CPBA, H₂O₂ | This compound N-oxide | Specific experimental conditions and yields are not reported. |

| Quaternization | Alkyl halides (e.g., CH₃I) | N-Alkyl-4-bromo-6-methoxy-2,3-dimethylpyridinium halide | Steric hindrance from the 2,3-dimethyl substitution may influence reactivity. Specific studies are lacking. |

Further empirical studies are necessary to fully characterize the reactivity of the pyridine nitrogen in this compound and to establish optimized conditions for its N-oxidation and quaternization.

Computational and Theoretical Studies of 4 Bromo 6 Methoxy 2,3 Dimethylpyridine

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Solvent-Solute Interactions and Aggregation Behavior

The interaction of a solute with a solvent is a critical factor influencing its reactivity, stability, and aggregation. nih.gov For 4-bromo-6-methoxy-2,3-dimethylpyridine, the nature of the solvent would dictate the accessibility of its reactive sites.

Solvent-Solute Interactions:

Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting how a solvent's polarity and hydrogen-bonding capabilities will affect a solute molecule. rsc.org In polar protic solvents like methanol, the nitrogen atom of the pyridine (B92270) ring is expected to act as a hydrogen bond acceptor. The methoxy (B1213986) group's oxygen atom could also participate in hydrogen bonding. Conversely, in aprotic solvents, these specific interactions would be absent, and the molecule's behavior would be governed more by dipole-dipole interactions. The bromine atom and the methyl groups contribute to the molecule's lipophilicity, influencing its solubility in nonpolar solvents.

Aggregation Behavior:

Substituted pyridines have been known to exhibit aggregation in solution, driven by non-covalent interactions. nih.gov For this compound, π–π stacking between the pyridine rings is a likely mode of aggregation. The presence of multiple substituents might sterically hinder a perfectly cofacial arrangement, leading to offset or edge-to-face π-stacking. Studies on similar fluorophores suggest that aggregation can lead to phenomena like aggregation-enhanced emission (AEE), where restricted intramolecular rotation in the aggregate state reduces non-radiative decay pathways. researchgate.netacs.org

An illustrative table of potential solvent effects on the spectroscopic properties of a hypothetical substituted pyridine, based on general principles, is presented below.

| Solvent | Dielectric Constant (ε) | Predicted λmax Shift | Likely Dominant Interaction |

| Hexane (B92381) | 1.88 | Minimal | van der Waals forces |

| Dichloromethane | 8.93 | Small Red Shift | Dipole-dipole |

| Methanol | 32.7 | Significant Red Shift | Hydrogen Bonding |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. acs.org

For this compound, several reaction types can be computationally investigated. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly after activation. jiaolei.groupresearchgate.net Conversely, the substituents on the ring can direct electrophilic or radical functionalization. researchgate.net

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies (energy barriers) for different potential reaction pathways. For instance, in a nucleophilic aromatic substitution reaction, computational analysis can predict whether the attack is more favorable at the C2 or C4 position by calculating the energies of the respective transition states and intermediates (Meisenheimer-type complexes). jiaolei.group

Below is a hypothetical reaction coordinate for a generic nucleophilic substitution on a substituted pyridine, illustrating the concept of energy barriers.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +25 |

| 3 | Intermediate | +5 |

| 4 | Transition State 2 | +15 |

| 5 | Products | -10 |

The substituents on the pyridine ring of this compound play a crucial role in directing the regioselectivity of its reactions. The interplay between the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing/directing effect of the bromine atom and the ring nitrogen would determine the most likely site for electrophilic, nucleophilic, or radical attack.

Computational models can quantify these directing effects by calculating properties such as the Fukui functions or mapping the molecular electrostatic potential (MEP). These analyses would reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, thereby predicting the regioselectivity of various reactions. Stereoselectivity would be a relevant consideration in reactions that create a new chiral center, for example, in the asymmetric functionalization of one of the methyl groups.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. meilerlab.org While QSAR is focused on biological activity, this section will adhere to the prompt's instruction to focus on QSPR for inherent chemical properties and reactivity.

For a class of compounds like substituted pyridines, QSPR models can be developed to predict properties such as boiling point, solubility, or reactivity parameters. chemrevlett.comnih.gov These models typically use a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecules.

For this compound, relevant descriptors might include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSPR equation for predicting a reactivity parameter (e.g., pKa) for a series of substituted pyridines might look like:

pKa = c0 + c1(σ) + c2(Es) + c3*(logP)

Where σ is the Hammett constant for a substituent, Es is the Taft steric parameter, and logP is the partition coefficient.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-covalent interactions are fundamental to understanding the condensed-phase behavior of molecules, including crystal packing and protein-ligand binding. chimia.ch NCI analysis, often visualized through NCI plots, is a computational technique used to identify and characterize weak interactions in molecular systems. researchgate.netacs.org

For this compound, several types of non-covalent interactions are expected to be significant:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. researchgate.net This is a directional interaction that can play a significant role in crystal engineering.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking and halogen-π interactions. nih.goved.ac.uk

An NCI analysis of a dimer of this compound would likely reveal regions of halogen bonding involving the bromine atom, as well as broader surfaces indicating π-π stacking and weaker van der Waals contacts.

Role of 4 Bromo 6 Methoxy 2,3 Dimethylpyridine As a Key Synthon in Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Molecules and Natural Product Analogs (mechanistic focus)

No specific examples or mechanistic studies detailing the use of 4-Bromo-6-methoxy-2,3-dimethylpyridine as a precursor for biologically active molecules or analogs of natural products were found in the public domain.

Building Block for Advanced Heterocyclic Scaffolds and Chemical Libraries

There is no available literature describing the use of this compound as a foundational element for constructing advanced heterocyclic systems or for its inclusion in chemical library synthesis for screening purposes.

Applications in the Synthesis of Functional Materials (e.g., ligands for MOFs, electroluminescent materials)

Information regarding the application of this specific compound in the development of functional materials, such as metal-organic framework (MOF) ligands or materials with electroluminescent properties, is not present in the reviewed sources.

Intermediate in the Development of Agrochemicals and Specialty Chemicals

No patents or articles were identified that cite this compound as an intermediate in the manufacturing of agrochemicals or other specialty chemicals.

Mechanistic and Theoretical Investigations of Molecular Interactions Involving 4 Bromo 6 Methoxy 2,3 Dimethylpyridine and Its Derivatives

In Silico Molecular Docking and Ligand-Biomolecule Interaction Analysis

Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These in silico techniques provide insights into binding mechanisms and can guide the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 4-Bromo-6-methoxy-2,3-dimethylpyridine, docking studies can predict how these molecules fit into the binding sites of protein targets like enzymes and receptors. These predictions are based on scoring functions that estimate the binding affinity. For instance, studies on other substituted pyridine (B92270) derivatives have successfully used molecular docking to understand their interaction with various receptors. A study on 3-methoxy flavone (B191248) derivatives, which share a methoxy (B1213986) group, utilized molecular docking to investigate their binding to the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov Similarly, docking studies of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines with the Corticotrophin Releasing Factor Receptor 1 (CRF-R1) have shown that arginine residues in the active site are crucial for binding. irphouse.com

Table 1: Illustrative Predicted Binding Affinities of Pyridine Derivatives to Various Protein Targets

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Aminopyridine | Vaccinia-related kinase 1 (VRK1) | -8.5 | Hinge region residues |

| Imidazo[1,2-a]pyridine (B132010) | Nek2 Kinase | -9.2 | Not specified |

| Pyridone | Pim-1 Kinase | -10.1 | Catalytic core residues |

Note: This table is illustrative and based on data for related pyridine derivatives to demonstrate the type of information obtained from molecular docking studies.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active pyridine derivatives, a pharmacophore model can be generated to represent the key features required for binding to a specific target. This model typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the model and are therefore likely to be active. researchgate.net This approach has been successfully applied to various pyridine-containing scaffolds. For example, a collaborative virtual screening effort on an imidazo[1,2-a]pyridine series helped in identifying hits for visceral leishmaniasis. nih.gov This process can significantly accelerate the discovery of new lead compounds by narrowing down the number of molecules to be synthesized and tested experimentally. uni.lu

In Vitro Biochemical Assays for Elucidating Enzyme or Receptor Binding Mechanisms

While in silico methods are predictive, in vitro biochemical assays provide experimental validation and quantitative data on the interaction between a compound and its biological target.

Enzyme kinetic studies are performed to determine how a compound affects the rate of an enzyme-catalyzed reaction. These experiments can determine the inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on pyridine-based inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) have determined their half-maximal inhibitory concentrations (IC50) and have used this data to understand their potency. nih.govresearchgate.net

The type of inhibition provides valuable information about the binding mechanism. A competitive inhibitor, for instance, binds to the same site as the natural substrate, while a non-competitive inhibitor binds to a different site. This information is crucial for understanding how the compound exerts its biological effect.

Table 2: Illustrative Enzyme Inhibition Data for Substituted Pyridine Derivatives

| Compound Class | Enzyme Target | IC50 (nM) | Type of Inhibition |

| Aminopyridine Derivative | VRK1 | 150 | Not specified |

| 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Not specified |

| Substituted Pyridone | Pim-1 Kinase | 50 | Not specified |

Note: This table is illustrative and based on published data for related pyridine derivatives. researchgate.netnih.govnih.gov

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these assays, a labeled ligand with known affinity is competed with an unlabeled test compound (e.g., a this compound derivative). By measuring the displacement of the labeled ligand, the binding affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of the test compound can be determined. The maximal binding capacity (Bmax) can also be ascertained from saturation binding experiments.

For instance, the binding affinities of 2'-pyridine ring substituted analogs of epibatidine (B1211577) to various neuronal nicotinic receptors have been determined using this method. nih.gov Such studies have revealed that substitutions on the pyridine ring can significantly alter binding affinity and selectivity for different receptor subtypes.

Table 3: Illustrative Receptor Binding Affinities for Substituted Pyridine Derivatives

| Compound | Receptor Subtype | Ki (nM) |

| Bromo-epibatidine analog | α4β2 Nicotinic Receptor | 0.02 |

| Fluoro-epibatidine analog | α4β2 Nicotinic Receptor | 0.01 |

| Amino-epibatidine analog | α4β2 Nicotinic Receptor | 0.10 |

Note: This table is illustrative and based on published data for epibatidine analogs to demonstrate the type of data obtained from competitive binding assays. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Mechanistic Pathways

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity. For this compound and its derivatives, SAR studies can provide a detailed understanding of the molecular features required for potent and selective interaction with a biological target.

By analyzing the SAR, researchers can identify which parts of the molecule are critical for binding and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. For example, a study on the antiproliferative activity of various pyridine derivatives found that the number and position of methoxy groups, as well as the presence of other substituents like halogens and amino groups, significantly affected their activity. nih.gov Another study on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors also highlighted the importance of SAR in identifying potent compounds. nih.gov The analysis of SAR data can reveal trends, such as the observation that introducing a methyl group into a pyridine scaffold can improve selectivity for certain kinases. nih.govresearchgate.net

Table 4: Illustrative Structure-Activity Relationship Data for Antiproliferative Pyridine Derivatives

| Derivative | R1 Group | R2 Group | IC50 (µM) on MCF-7 cells |

| Compound A | -OCH3 | -H | 0.044 |

| Compound B | -H | -H | 4.22 |

| Compound C | -CH3 | -Cl | Varies with cell line |

| Compound D | 5-carbon ring | -NH2 | 0.211 |

| Compound E | 6-carbon ring | -Cl | 1.159 |

Note: This table is illustrative and compiled from SAR data on various pyridine derivatives to demonstrate how structural modifications impact biological activity. nih.gov

Identification of Key Structural Features for Specific Molecular Interactions

Detailed mechanistic and theoretical investigations into the molecular interactions of this compound are limited in publicly accessible research. However, based on its constituent functional groups, several key structural features can be identified as crucial for its specific molecular interactions. The pyridine ring, with its electron-rich nitrogen atom, can act as a hydrogen bond acceptor. The bromine atom at the 4-position is capable of forming halogen bonds, an increasingly recognized non-covalent interaction in medicinal chemistry and materials science. The methoxy group at the 6-position presents another potential hydrogen bond acceptor site through its oxygen atom. Furthermore, the methyl groups at the 2- and 3-positions contribute to the molecule's steric profile and can engage in hydrophobic interactions. The interplay of these features—hydrogen bonding, halogen bonding, and hydrophobic interactions—dictates the molecule's ability to bind to biological targets. Computational studies, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic properties, including the molecular electrostatic potential (MESP), which helps to visualize regions of positive and negative charge and predict sites for electrophilic and nucleophilic attack.

Rational Design of Derivatives based on Mechanistic Insights

While specific examples of derivative design based on mechanistic studies of this compound are not extensively documented, the principles of rational drug design allow for hypothetical modifications to enhance its interaction profile. For instance, if a target protein has a nearby hydrogen bond donor, modifying the methoxy group to a hydroxyl group could introduce a hydrogen bond donor capability, potentially increasing binding affinity. Conversely, if steric hindrance is an issue, replacement of the methyl groups with smaller substituents like hydrogen atoms could be explored. To enhance halogen bonding, the bromine atom could be substituted with iodine, which is a stronger halogen bond donor. Suzuki cross-coupling reactions are a common method for creating derivatives of bromo-substituted pyridines, allowing for the introduction of a wide array of functional groups to probe interactions with a target. The design of such derivatives would ideally be guided by computational docking studies to predict the binding modes and affinities of the modified compounds.

Biophysical Characterization of Ligand-Target Interactions (e.g., ITC, SPR for binding thermodynamics)

There is a notable absence of publicly available biophysical data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound. Such studies are essential for quantitatively characterizing the binding thermodynamics of a ligand to its target. ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. SPR, on the other hand, monitors the change in refractive index at a sensor surface as a ligand binds to an immobilized target, yielding data on association (ka) and dissociation (kd) rate constants, from which the binding affinity can be calculated. Without such experimental data, the thermodynamic profile of this specific compound's interactions remains speculative.

Future Research Directions and Emerging Applications of 4 Bromo 6 Methoxy 2,3 Dimethylpyridine

Development of Novel Catalytic Systems Incorporating 4-Bromo-6-methoxy-2,3-dimethylpyridine Scaffolds

The pyridine (B92270) moiety is a well-established component in the design of ligands for transition metal catalysis and organocatalysis. rsc.org The electronic and steric properties of this compound make it an intriguing candidate for the development of novel catalytic systems.

The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents at the 2, 3, 4, and 6 positions can be used to fine-tune the catalyst's activity and selectivity. For instance, the methoxy (B1213986) and methyl groups can influence the electron density at the nitrogen atom, thereby modulating the Lewis basicity of the pyridine and the strength of its coordination to a metal. The bromine atom at the 4-position offers a reactive handle for further functionalization, allowing for the synthesis of a library of ligands with varying steric and electronic properties.